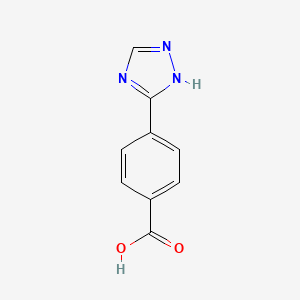

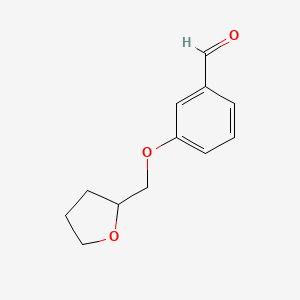

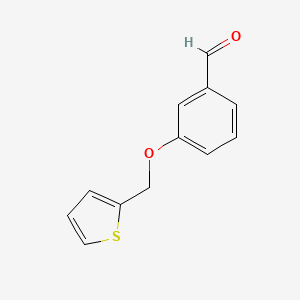

3-(Thiophen-2-ylmethoxy)-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-(Thiophen-2-ylmethoxy)-benzaldehyde involves various strategies. For instance, a method for synthesizing aromatic thioaldehydes, which are structurally related to the compound of interest, has been reported using reactions of organolithium reagents with O-ethyl thioformate or by reacting benzaldehyde hydrazone with disulfur dichloride . Another study describes the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones to synthesize angular pentacyclic compounds, which demonstrates the reactivity of benzo[b]thiophen-2-yl derivatives under UV-light . Additionally, benzo[b]thiophen-3-ylacetonitriles have been used in a transition-metal-free [3+3] annulation with nitroarenes to form benzothieno[2,3-b]quinolines, showcasing another synthetic route for related structures .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of a compound with two thiophene rings attached to a benzaldehyde core was determined, revealing the geometric arrangement of the substituents and the aromatic ring . This information is crucial for understanding the reactivity and interaction of such molecules.

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives has been explored in several studies. Benzothiophene-2-carbaldehyde has been shown to react with 2-cyanoethanethioamide to yield dihydropyridine derivatives, which further undergo various reactions to form thieno[2,3-b]pyridine derivatives and other heterocyclic compounds . Another study reports the condensation of benzo[b]thiophene-3-carboxaldehyde with aza-bicyclic ring systems, leading to the formation of compounds with a double bond connecting the ring system to a benzo[b]thiophene-3-ylmethylene group .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The stability, solubility, and crystallinity of these compounds can vary significantly. For instance, the aromatic thioaldehyde mentioned earlier is described as a purple crystalline compound that is thermally stable up to around 200°C . The solubility and crystallization behavior of another benzaldehyde derivative with thiophene rings were studied, and the compound was obtained as colorless crystals by slow evaporation of a hexane solution .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Organic Electronic and Optoelectronic Materials

3-alkylthieno[3,2-b]thiophenes, which can be synthesized from 3-bromothiophene, are important materials for organic electronic and optoelectronic applications . SEM, AFM, and contact angle (CA) analyses of their electropolymers on indium tin oxide (ITO) indicated that as the alkyl chains became longer, the polymers provide a more hydrophobic layer with CA up to 107° .

Fluorescent Materials

Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles are novel fluorescent materials . They contain a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene . These compounds are suitable for OLED applications . They exhibited mega Stokes shifts between 113 and 177 nm, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution . Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100% .

Synthesis of Organic Materials

3-alkylthieno[3,2-b]thiophenes can be synthesized from 3-bromothiophene . This method provides an easy access with good yields to the preparation of 3-alkylthieno[3,2-b]thiophenes, which are important materials for organic electronic and optoelectronic applications . SEM, AFM and contact angle (CA) analyses of their electropolymers on indium tin oxide (ITO) indicated that as the alkyl chains became longer, the polymers provide a more hydrophobic layer with CA up to 107° .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . These compounds can form a protective layer on the surface of metals, preventing them from oxidation and corrosion .

Biochemical Materials

Heterocyclic compounds, including thiophene, are potent biochemical materials and are ubiquitous molecules in our life . Thiophene has emerged as a remarkable entity in organic electronics owing to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .

Organic Electronics

Dithienothiophene (DTT), a thiophene-fused molecule, has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Zukünftige Richtungen

Thiophene-based analogs, such as 3-(Thiophen-2-ylmethoxy)-benzaldehyde, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

3-(thiophen-2-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-8-10-3-1-4-11(7-10)14-9-12-5-2-6-15-12/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEZXXPEJWPGLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=CS2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-ylmethoxy)-benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.